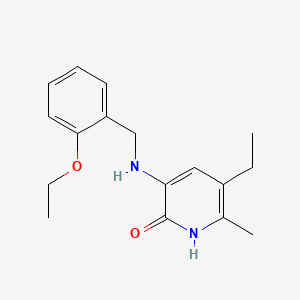
Lactic acid, acetate, hexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactic acid, acetate, hexyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from lactic acid, a naturally occurring organic acid, and hexyl alcohol. It is commonly used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lactic acid, acetate, hexyl ester can be synthesized through the esterification of lactic acid with hexyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:
Lactic acid+Hexyl alcoholAcid catalystLactic acid, acetate, hexyl ester+Water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous reactors to ensure a consistent and high-yield output. The process may include steps such as:
Fermentation: Lactic acid is produced through the fermentation of carbohydrates using specific strains of bacteria.
Esterification: The lactic acid is then reacted with hexyl alcohol in the presence of an acid catalyst.
Purification: The resulting ester is purified through distillation or other separation techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Lactic acid, acetate, hexyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into lactic acid and hexyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Lactic acid and hexyl alcohol.
Reduction: Hexyl alcohol and lactic acid derivatives.
Substitution: Depending on the nucleophile, different substituted esters or other compounds.
Aplicaciones Científicas De Investigación
Lactic acid, acetate, hexyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a potential bio-based solvent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable polymers.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism by which lactic acid, acetate, hexyl ester exerts its effects involves its interaction with various molecular targets. In biological systems, it can participate in metabolic pathways, influencing cellular processes. The ester can also act as a solvent, facilitating the dissolution and transport of other compounds. Its molecular structure allows it to interact with different enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Lactic acid, acetate, hexyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in the chemical industry.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Isopentyl acetate:
Uniqueness
This compound is unique due to its derivation from lactic acid, which is a naturally occurring compound. This gives it potential advantages in terms of biodegradability and sustainability compared to other esters derived from petrochemical sources.
Conclusion
This compound is a versatile compound with numerous applications in various fields. Its unique properties and potential for sustainable production make it an important compound for future research and industrial applications.
Propiedades
Número CAS |
77008-66-3 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
hexyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-7-8-14-11(13)9(2)15-10(3)12/h9H,4-8H2,1-3H3 |
Clave InChI |
KWFBVRNLVSVNRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
![2-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B15195625.png)





![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)

